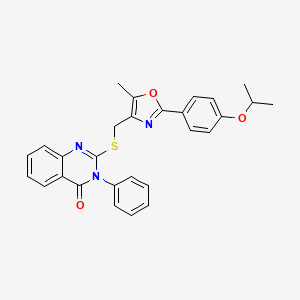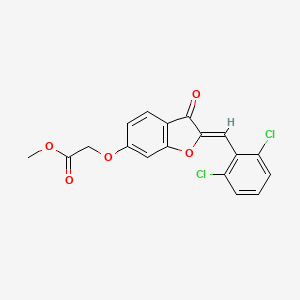![molecular formula C19H16N2O4 B2772441 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034592-72-6](/img/structure/B2772441.png)
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
Research on furan ring-containing organic ligands, such as those structurally related to the compound , has shown that these compounds can form transition metal complexes with various metals (Cu2+, Co2+, Ni2+, Mn2+, Zn2+). These complexes have been studied for their synthesis, characterization, chelating properties, and antimicrobial activity against both gram-positive and gram-negative bacteria. This demonstrates the potential of furan-containing compounds in developing antimicrobial agents and in materials science for creating new metal-organic frameworks (Patel, 2020).
Synthesis and Properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline
Another study focused on the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide through a series of chemical reactions, highlighting the chemical versatility and reactivity of furan-containing compounds. The study detailed the potential for these compounds in organic synthesis, offering pathways to novel organic materials with potential applications in electronics, photonics, and as precursors for further chemical modifications (El’chaninov & Aleksandrov, 2017).
Multicomponent Reaction for Substituted Furans
The application of imidazo[1,5-a]pyridine carbenes in the synthesis of fully substituted furans presents a straightforward approach to accessing a variety of furan derivatives. This method exemplifies the role of furan-containing compounds in facilitating the development of complex organic molecules, potentially useful in pharmaceuticals, agrochemicals, and organic materials (Pan et al., 2010).
Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents
A study synthesized compounds based on the furan motif for antiprotozoal applications, highlighting the potential of these molecules in medicinal chemistry, particularly in the development of treatments for protozoal infections. The research demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species, underscoring the therapeutic potential of furan derivatives (Ismail et al., 2004).
Environmental Applications: Removal of Heavy Metals
Furan derivatives have also been explored for environmental applications, such as the removal of heavy metals from industrial wastes. Studies involving N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide derivatives have demonstrated their effectiveness as adsorbents for Zn2+ and Cd2+, showcasing the role of furan-containing compounds in addressing environmental pollution and in the development of novel adsorbent materials (Zargoosh et al., 2015).
Propiedades
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(18-12-24-16-4-1-2-5-17(16)25-18)21-11-13-7-8-20-14(10-13)15-6-3-9-23-15/h1-10,18H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADVVRODMLNATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2772358.png)


![6-Methyl-2-{[(3-phenoxypropyl)amino]methyl}quinolin-4-OL](/img/structure/B2772362.png)
![2-(((6-(2-Methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2772364.png)




![2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid](/img/structure/B2772372.png)
![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)
![Tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2772381.png)